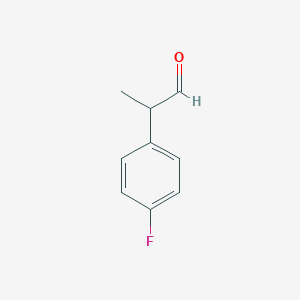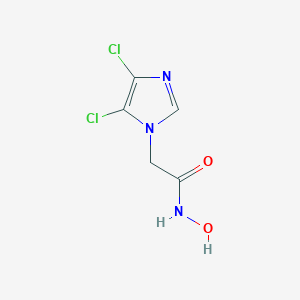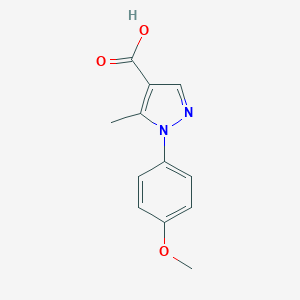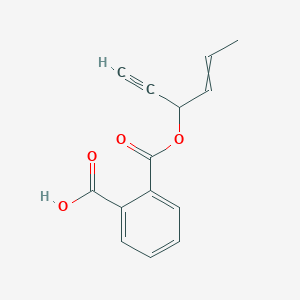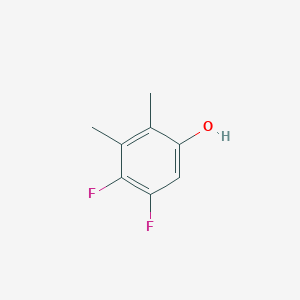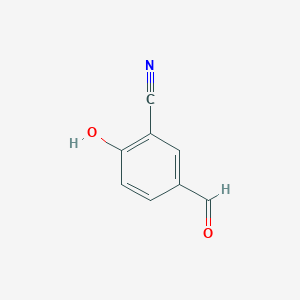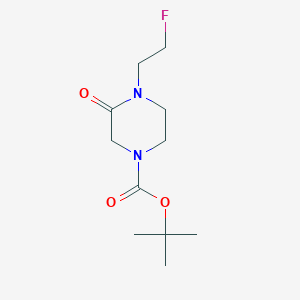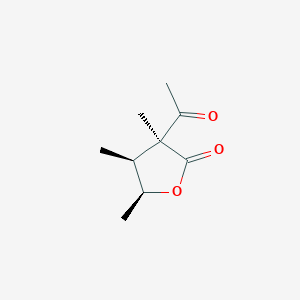
(3S,4S,5S)-3-acetyl-3,4,5-trimethyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S,5S)-3-acetyl-3,4,5-trimethyloxolan-2-one, also known as triacetin, is a colorless, odorless, and transparent liquid that is widely used in the pharmaceutical, cosmetic, food, and fragrance industries. Triacetin is a triester of glycerol and acetic acid, and it has been approved by the FDA as a food additive and a GRAS (generally recognized as safe) substance.
Mechanism Of Action
The mechanism of action of (3S,4S,5S)-3-acetyl-3,4,5-trimethyloxolan-2-one is not fully understood, but it is believed to be related to its ability to enhance the solubility, absorption, and bioavailability of drugs and other active compounds. Triacetin can also act as a surfactant and emulsifier, which can improve the stability and dispersion of formulations.
Biochemical And Physiological Effects
Triacetin has been shown to have low toxicity and minimal adverse effects on biochemical and physiological processes. It has been found to be metabolized into glycerol and acetic acid in the body, which are natural substances that are easily eliminated. Triacetin has also been shown to have antioxidant, anti-inflammatory, and antimicrobial properties, which may have potential therapeutic benefits.
Advantages And Limitations For Lab Experiments
Triacetin has several advantages for lab experiments, including its low toxicity, high solubility, and compatibility with a wide range of substances. It can also be easily synthesized and purified. However, (3S,4S,5S)-3-acetyl-3,4,5-trimethyloxolan-2-one has some limitations, such as its potential to interfere with certain analytical methods, such as NMR spectroscopy, due to its own signals in the spectra. It is also important to consider the purity and quality of the (3S,4S,5S)-3-acetyl-3,4,5-trimethyloxolan-2-one used in experiments, as impurities can affect the results.
Future Directions
There are many potential future directions for the research and development of (3S,4S,5S)-3-acetyl-3,4,5-trimethyloxolan-2-one. One area of interest is its use as a drug delivery system, where it can be used to enhance the solubility, absorption, and bioavailability of drugs. Triacetin can also be modified to create new derivatives with different properties and functions. Additionally, there is a growing interest in the use of natural and sustainable sources for the production of (3S,4S,5S)-3-acetyl-3,4,5-trimethyloxolan-2-one, which could have environmental and economic benefits.
Synthesis Methods
Triacetin can be synthesized through the esterification of glycerol with acetic acid in the presence of a catalyst, such as sulfuric acid, or through the transesterification of glycerol with acetyl chloride. The synthesis process can be optimized by controlling the reaction conditions, such as temperature, pressure, and reaction time, to achieve a high yield and purity of (3S,4S,5S)-3-acetyl-3,4,5-trimethyloxolan-2-one.
Scientific Research Applications
Triacetin has been extensively studied for its various applications in scientific research. It has been used as a solvent, a plasticizer, a lubricant, and a stabilizer in pharmaceutical formulations, such as tablets, capsules, and creams. Triacetin has also been used as a flavoring agent and a carrier in food and beverage products, such as soft drinks, ice cream, and chewing gum. In addition, (3S,4S,5S)-3-acetyl-3,4,5-trimethyloxolan-2-one has been used as a fragrance ingredient in perfumes, soaps, and detergents.
properties
CAS RN |
187976-00-7 |
|---|---|
Product Name |
(3S,4S,5S)-3-acetyl-3,4,5-trimethyloxolan-2-one |
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(3S,4S,5S)-3-acetyl-3,4,5-trimethyloxolan-2-one |
InChI |
InChI=1S/C9H14O3/c1-5-6(2)12-8(11)9(5,4)7(3)10/h5-6H,1-4H3/t5-,6+,9+/m1/s1 |
InChI Key |
CUGRZPACAFEZCY-JHEQGTHGSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](OC(=O)[C@]1(C)C(=O)C)C |
SMILES |
CC1C(OC(=O)C1(C)C(=O)C)C |
Canonical SMILES |
CC1C(OC(=O)C1(C)C(=O)C)C |
synonyms |
2(3H)-Furanone, 3-acetyldihydro-3,4,5-trimethyl-, (3alpha,4alpha,5alpha)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




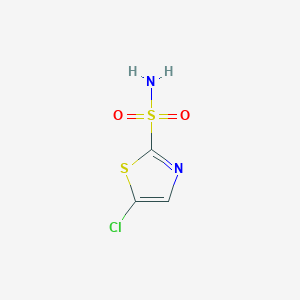


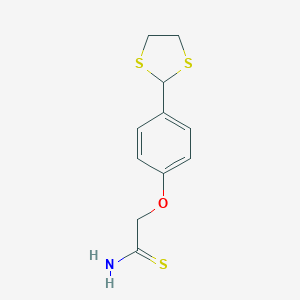
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B68071.png)
